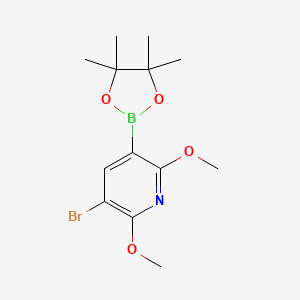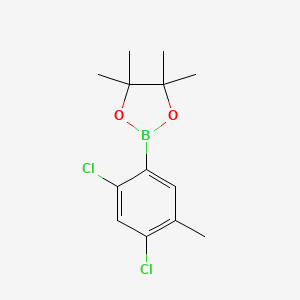
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a tert-butyl group at the first position, an iodine atom at the fourth position, and an isopropyl group at the second position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with tert-butyl chloride and aluminum chloride (AlCl₃) as a catalyst, followed by iodination and isopropyl substitution.
Direct Iodination: Benzene can be directly iodinated using iodine in the presence of an oxidizing agent, followed by subsequent alkylation steps to introduce the tert-butyl and isopropyl groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene undergoes various types of reactions, including:
Oxidation: The iodine atom can be oxidized to form iodobenzene derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural isomers.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution Reactions: Typical reagents include nitric acid (HNO₃) for nitration, sulfur trioxide (SO₃) for sulfonation, and bromine (Br₂) for halogenation.
Major Products Formed:
Oxidation: Iodobenzene derivatives, such as iodoarenes.
Reduction: Derivatives lacking the iodine atom, such as 1-tert-butyl-2-(propan-2-yl)benzene.
Substitution Reactions: Nitrobenzene, benzenesulfonic acid, and bromobenzene derivatives.
Scientific Research Applications
1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene finds applications in various fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the behavior of aromatic compounds in biological systems.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene exerts its effects depends on the specific application. In general, its reactivity is influenced by the presence of the tert-butyl and isopropyl groups, which can stabilize intermediates and affect the overall reaction pathway. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene is compared with other similar compounds, such as:
1-tert-butyl-2,4-dimethoxybenzene: This compound has methoxy groups instead of iodine and isopropyl groups.
1-tert-butyl-4-chloro-2-(propan-2-yl)benzene: This compound has a chlorine atom instead of iodine.
1-tert-butyl-4-bromo-2-(propan-2-yl)benzene: This compound has a bromine atom instead of iodine.
Uniqueness: this compound is unique due to its combination of tert-butyl, iodine, and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1369897-07-3 |
|---|---|
Molecular Formula |
C13H19I |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




